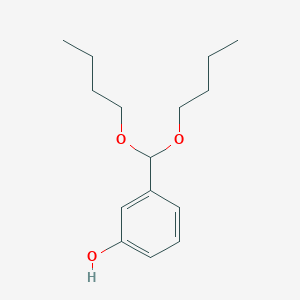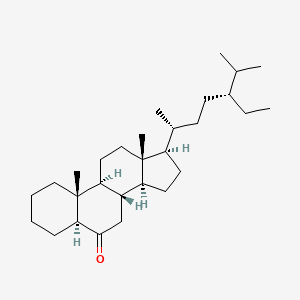
5alpha-Stigmastan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Stigmastan-6-one: This compound is characterized by its molecular formula C29H48O2 and a molecular weight of 428.6902 g/mol . It is a derivative of stigmastane, which is a type of phytosterol commonly found in plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-6-one typically involves the oxidation of stigmastane derivatives. One common method is the oxidation of stigmastane using reagents such as chromium trioxide (CrO3) in the presence of acetic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the 6-one derivative.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction and subsequent chemical modification of phytosterols from plant sources. The root of Astragalus hoantchy is one such source . The extracted phytosterols are then subjected to chemical reactions, including oxidation, to produce the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Stigmastan-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to form alcohol derivatives.
Substitution: Reactions with nucleophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized steroids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted stigmastane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5alpha-Stigmastan-6-one is used as a precursor in the synthesis of various steroidal compounds. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antifeedant activities . It has shown activity against certain pests, making it a candidate for developing natural insecticides.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory effects . It is also explored for its role in modulating biological pathways related to inflammation and immune response.
Industry: In the industrial sector, this compound is used as a reference standard in analytical chemistry. It is also employed in the development of fine chemicals and intermediates for various applications .
Wirkmechanismus
The mechanism of action of 5alpha-Stigmastan-6-one involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting membrane integrity and inhibiting specific enzymes involved in inflammatory pathways . The compound’s structure allows it to interact with lipid bilayers, leading to changes in membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
- Stigmasterol
- Beta-Sitosterol
- Campesterol
Comparison: 5alpha-Stigmastan-6-one is unique due to its specific oxidation state and functional groups. While stigmasterol and beta-sitosterol are also phytosterols, they differ in their oxidation levels and biological activities. Stigmasterol and beta-sitosterol are primarily known for their cholesterol-lowering effects, whereas this compound is studied for its anti-inflammatory and antifeedant properties .
Eigenschaften
CAS-Nummer |
101064-58-8 |
|---|---|
Molekularformel |
C29H50O |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(5S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-22-18-27(30)26-10-8-9-16-28(26,5)25(22)15-17-29(23,24)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
InChI-Schlüssel |
WSFPFPXLMYCOBT-PSTOXXEMSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
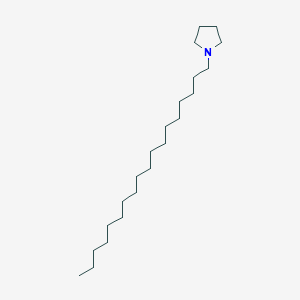

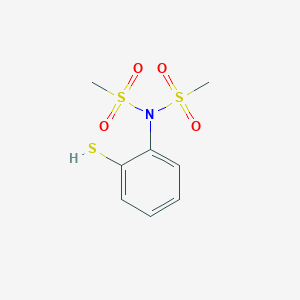

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
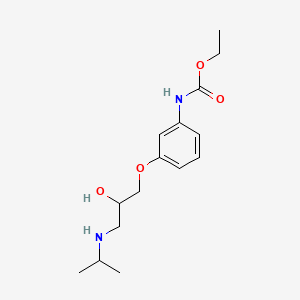
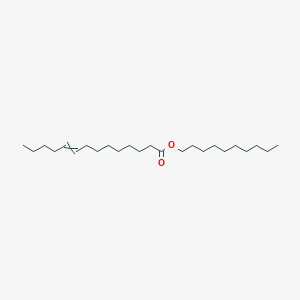
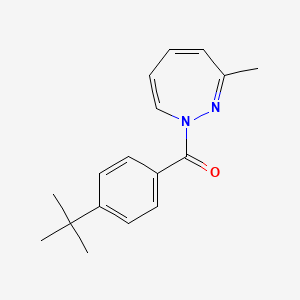
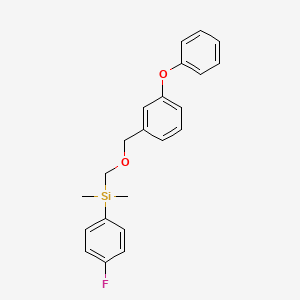
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
